1-(5-Nitropyridin-2-yl)piperidin-4-ol
Overview
Description
1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound features a piperidine ring substituted with a nitropyridine group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Piperidine derivatives are known to interact with a wide range of biochemical pathways, depending on their specific structures and targets
Result of Action
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of hiv
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Substitution: The nitrated pyridine is then reacted with piperidine under basic conditions to form the desired piperidine derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(5-Nitropyridin-2-yl)piperidin-4-amine: This compound has an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
1-(3-Nitropyridin-2-yl)piperidin-4-ol: This compound has the nitro group at the 3-position of the pyridine ring, which affects its reactivity and interactions.
Biological Activity
1-(5-Nitropyridin-2-yl)piperidin-4-ol, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a nitropyridine moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- CAS Number : 353258-16-9
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition zones, particularly against Escherichia coli and Staphylococcus aureus.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways.
Kinase Inhibition
This compound has been identified as a potent inhibitor of multiple kinases, which are crucial in cancer progression and inflammatory responses. According to a patent application, it demonstrated effectiveness in inhibiting specific kinase pathways involved in cell proliferation and survival .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Kinase Inhibition : The compound inhibits kinase activity, which is pivotal in regulating cell growth and metabolism.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Mechanism : The nitro group may contribute to disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
A series of studies have evaluated the compound's biological activities:
- Antimicrobial Study :
- Objective : To assess the antibacterial efficacy.
- Method : Disk diffusion method against various pathogens.
- Results : Inhibition zones ranged from 15 mm to 25 mm for different strains.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 20 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 18 |
- Anticancer Study :
- Objective : To evaluate cytotoxic effects on cancer cell lines.
- Method : MTT assay for cell viability.
- Results : IC50 values were determined at nanomolar concentrations.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.5 |
MCF-7 | 0.8 |
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDAKLOFMCIERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386337 | |
Record name | 1-(5-nitropyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353258-16-9 | |
Record name | 1-(5-nitropyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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